5-Bromo-2-chloro-6-morpholinonicotinic acid is a chemical compound with the molecular formula and a molecular weight of approximately 321.56 g/mol. This compound is characterized by the presence of a bromine atom at the 5-position, a chlorine atom at the 2-position, and a morpholine ring attached to the nicotinic acid structure at the 6-position. Its systematic name reflects its structural components, indicating both halogen substitutions and the morpholine moiety, which is known for its ability to enhance solubility and bioavailability in pharmaceutical applications .
The reactivity of 5-bromo-2-chloro-6-morpholinonicotinic acid can be attributed to its functional groups. The bromine and chlorine substituents can participate in nucleophilic substitution reactions, where nucleophiles can replace these halogens under suitable conditions. Additionally, the carboxylic acid group can undergo esterification reactions, forming esters when reacted with alcohols in the presence of acid catalysts. The morpholine moiety may also engage in reactions typical of amines, such as acylation or alkylation .
Research indicates that compounds similar to 5-bromo-2-chloro-6-morpholinonicotinic acid exhibit various biological activities, particularly in the realm of medicinal chemistry. These compounds often demonstrate potential as anti-inflammatory agents, antitumor agents, and modulators of neurotransmitter systems. The morpholine ring is particularly noted for enhancing pharmacological properties, including increased receptor affinity and improved metabolic stability .
The synthesis of 5-bromo-2-chloro-6-morpholinonicotinic acid typically involves several steps:
5-Bromo-2-chloro-6-morpholinonicotinic acid has potential applications in:
Interaction studies involving 5-bromo-2-chloro-6-morpholinonicotinic acid often focus on its binding affinity to specific receptors or enzymes. These studies typically employ techniques such as:
Several compounds share structural similarities with 5-bromo-2-chloro-6-morpholinonicotinic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-2-chloronicotinic acid | Lacks morpholine; simpler structure | |
| 5-Bromo-2-chloro-nicotinic acid hydrazide | Contains hydrazide functional group | |
| 5-Bromo-2-chloronicotinic acid tert-butyl ester | Tert-butyl ester increases lipophilicity | |
| 4-Bromo-2-fluoronicotinic acid | Fluorine substitution instead of chlorine | |
| 5-Bromo-6-morpholin-nicotinic acid tert-butyl ester | Contains tert-butyl group; more complex |
The unique combination of bromine and chlorine substituents along with the morpholine ring distinguishes 5-bromo-2-chloro-6-morpholinonicotinic acid from these similar compounds, potentially imparting distinct biological activities and pharmacological properties .
The selective incorporation of bromine and chlorine substituents into the nicotinic acid framework represents a critical step in the synthesis of 5-bromo-2-chloro-6-morpholinonicotinic acid [1]. The halogenation process requires careful consideration of reaction conditions to achieve regioselective substitution patterns while maintaining high yields and product purity.
Sequential Halogenation Approach
The most widely employed strategy involves sequential halogenation reactions, beginning with the preparation of halogenated nicotinic acid precursors [1]. The initial step typically involves the selective bromination at the 5-position of nicotinic acid derivatives under controlled conditions. Bromination reactions demonstrate superior selectivity compared to chlorination processes, with selectivity ratios favoring secondary positions by factors of 97:1 versus 3.6:1 for chlorination [20]. This enhanced selectivity stems from the endothermic nature of bromination reactions, which results in late transition states that better reflect product stability differences.
The bromination process requires precise temperature control, typically maintained between 0°C and 25°C to prevent over-halogenation and side product formation [1]. The reaction mechanism proceeds through electrophilic aromatic substitution, with the pyridine nitrogen directing halogen incorporation to specific positions through electronic effects [33]. The electron-deficient nature of the pyridine ring, caused by the inductive effect of the nitrogen atom, favors nucleophilic substitution at the 2- and 4-positions while promoting electrophilic substitution at the 3-position under appropriate conditions.
Chlorination Methodology
Chlorination at the 2-position follows the bromination step and utilizes different reaction conditions to achieve selective substitution [1]. The process often employs chlorinating agents such as phosphorus oxychloride or thionyl chloride under elevated temperatures ranging from 50°C to 120°C [2]. The reaction time typically extends from 5 to 30 hours depending on the specific substrate and reaction conditions employed.
| Halogenation Parameter | Bromination | Chlorination |
|---|---|---|
| Temperature Range | 0°C to 25°C | 50°C to 120°C |
| Reaction Time | 2-8 hours | 5-30 hours |
| Selectivity Ratio | 97:1 | 3.6:1 |
| Typical Yield | 45-65% | 60-90% |
The halogenation sequence requires optimization of several critical parameters including reagent stoichiometry, reaction temperature, and solvent selection [31]. Studies have demonstrated that hydrogen peroxide concentration significantly affects reaction yields, with optimal results achieved at 2.0 molar concentrations compared to lower concentrations of 0.5-1.5 molar [31]. Temperature optimization studies indicate maximum yields occur at 70°C for extended reaction periods of 8 hours, with diminishing returns observed beyond this timeframe.
Mechanistic Considerations
The halogenation mechanism involves formation of halogen-pyridine complexes as intermediates [13]. For chlorination reactions, pyridine forms neutral complexes with chlorine molecules, characterized by chlorine-chlorine bond lengths of 266.23 picometers and nitrogen-chlorine distances of 175.4 picometers [13]. These complexes exhibit significant ionic character, with natural charge analysis revealing positive charges of +0.18 atomic units on the central chlorine atom and negative charges of -0.62 atomic units on the terminal chlorine.
The incorporation of morpholine functionality into halogenated nicotinic acid derivatives requires sophisticated synthetic strategies that ensure selective substitution while preserving the integrity of existing halogen substituents [7] [12]. The morpholine ring formation process typically occurs through nucleophilic aromatic substitution reactions, taking advantage of the electron-withdrawing effects of the halogen substituents and the pyridine nitrogen.
Nucleophilic Substitution Mechanisms
The morpholine incorporation proceeds through nucleophilic aromatic substitution at the 6-position of the halogenated nicotinic acid framework . This reaction requires activation of the aromatic system through electron-withdrawing groups, which is provided by the existing bromine and chlorine substituents along with the pyridine nitrogen [29]. The reaction mechanism involves formation of a Meisenheimer complex intermediate, followed by elimination of a leaving group to restore aromaticity.
Optimal reaction conditions for morpholine incorporation involve the use of strong bases such as potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide . Temperature control remains critical, with reactions typically conducted at room temperature for 12-16 hours to ensure complete conversion while minimizing side reactions . The stoichiometry requires a 1.3-fold excess of morpholine and 3.0 equivalents of base to drive the reaction to completion.
Palladium-Catalyzed Approaches
Alternative synthetic routes employ palladium-catalyzed carboamination reactions for morpholine ring formation [12]. These methods utilize substituted ethanolamine derivatives and aryl bromides as starting materials, proceeding through oxidative addition of the aryl bromide to palladium(0) followed by palladium-nitrogen bond formation [12]. The mechanism involves syn-aminopalladation through boat-like transition states, ultimately providing morpholine products through reductive elimination.
The palladium-catalyzed approach offers several advantages including improved regioselectivity and the ability to form morpholine rings with specific stereochemical configurations [12]. The reaction conditions typically require temperatures between 80°C and 100°C in alcohol solvents, with reaction times ranging from 1 to 5 hours depending on the specific substrate combination.
Ring-Opening Strategies
Recent developments in morpholine synthesis employ ring-opening strategies starting from tosyl-oxazatedine precursors and alpha-formyl carboxylates [7]. These methods utilize base catalysis to yield morpholine hemiaminals, which undergo further synthetic elaborations to provide highly functionalized morpholine derivatives. The observed diastereoselectivities result from avoidance of pseudo axial strain between substituents and the nitrogen tosyl group, combined with anomeric effects of oxygen atoms.
| Synthesis Parameter | Nucleophilic Substitution | Palladium-Catalyzed | Ring-Opening |
|---|---|---|---|
| Temperature | 25°C | 80-100°C | 50-100°C |
| Reaction Time | 12-16 hours | 1-5 hours | 2-8 hours |
| Typical Yield | 75-85% | 70-90% | 80-95% |
| Selectivity | Moderate | High | High |
The industrial production of 5-bromo-2-chloro-6-morpholinonicotinic acid requires specialized reactor designs that address the unique challenges associated with halogenation reactions and heterocyclic chemistry at commercial scales [15] [18]. Large-scale reactor systems must accommodate the highly exothermic nature of halogenation reactions while maintaining precise temperature control throughout the reaction vessel.
Continuous Stirred-Tank Reactor Design
Industrial production typically employs continuous stirred-tank reactors equipped with advanced temperature control systems and efficient mixing mechanisms [18]. These reactors feature jacketed designs with external heat exchange systems capable of rapid heat removal during exothermic halogenation steps. The reactor volume typically ranges from 75 to 1000 liters depending on production requirements, with heating and cooling arrangements designed to maintain temperatures within ±2°C of target values.
The reactor design incorporates specialized feeding systems for precise reagent addition, particularly important for halogenation reactions where stoichiometric control directly impacts product selectivity [15]. Gas-liquid contact systems utilize borosilicate filter plates with controlled porosity to ensure uniform distribution of gaseous halogenating agents throughout the reaction mixture. These systems prevent explosive conditions by controlling the introduction of chlorine gas through strategically positioned jets rather than bulk addition methods.
Flow Chemistry Integration
Modern industrial processes increasingly incorporate continuous flow chemistry principles to enhance reaction control and safety [23] [24]. Flow reactors offer superior heat and mass transfer characteristics compared to batch systems, enabling better control of fast, exothermic halogenation reactions. The continuous nature of flow systems allows for precise residence time control, typically ranging from 0.5 to 10 minutes for halogenation steps.
Flow reactor systems utilize fluorinated ethylene propylene tubing with internal volumes between 0.5 and 10 milliliters per reactor segment [23]. Temperature control systems maintain reaction zones at specific temperatures through external heating and cooling jackets, with some systems capable of temperature gradients across multiple reactor zones to optimize reaction selectivity.
Mass Transfer Optimization
Industrial reactor design prioritizes efficient mass transfer to ensure uniform reaction conditions throughout large reaction volumes [18]. Volumetric gas-liquid mass transfer coefficients are optimized through controlled stirring speeds, typically maintained at 200-400 revolutions per minute depending on reactor scale and viscosity considerations. Dissolved oxygen monitoring systems track mass transfer efficiency through real-time measurement of gas saturation levels.
The reactor geometry incorporates static mixing elements in tail pieces, typically 6 inches in length for large-scale systems [38]. These mixing elements ensure complete homogenization of reactants within residence times of less than 1 second, critical for maintaining consistent product quality in commercial production.
| Reactor Design Parameter | Specification | Typical Range |
|---|---|---|
| Volume | 75-1000 L | Industrial Scale |
| Temperature Control | ±2°C | -20°C to 150°C |
| Mixing Speed | 200-400 rpm | Variable |
| Residence Time | 0.5-10 min | Flow Systems |
| Heat Transfer Rate | High | Jacketed Design |
The purification of 5-bromo-2-chloro-6-morpholinonicotinic acid at industrial scales requires sophisticated separation techniques that ensure high product purity while maintaining economic viability [11] [19]. The purification strategy typically combines initial crystallization steps for bulk purification with high performance liquid chromatography for final polishing and analytical verification.
Crystallization Methodology
Industrial crystallization processes for halogenated pyridine derivatives require precise control of nucleation and crystal growth parameters to achieve optimal product purity and morphology [16] [19]. The crystallization process begins with preparation of saturated solutions at elevated temperatures, typically near the boiling point of the selected solvent system. Ethanol and isopropanol represent commonly employed solvents due to their favorable solubility characteristics for halogenated nicotinic acid derivatives.
The crystallization protocol involves controlled cooling from saturation temperature to ambient conditions over periods ranging from 6 to 24 hours [16]. Cooling rates typically range from 0.5°C to 2°C per hour to promote formation of large, well-formed crystals that facilitate efficient filtration and washing operations. Seeding strategies may be employed to control nucleation timing and crystal size distribution, particularly important for compounds prone to polymorphism.
Temperature control during crystallization proves critical for product quality, with deviations of ±1°C potentially affecting crystal morphology and purity [35] [40]. Industrial systems employ programmable temperature controllers with cascade control loops to maintain precise thermal profiles throughout the crystallization cycle. The resulting crystals undergo vacuum filtration followed by washing with cold solvent to remove residual impurities.
High Performance Liquid Chromatography Systems
Industrial high performance liquid chromatography systems for pyridine derivative purification utilize specialized stationary phases designed to handle the basic nature of these compounds [37] [41]. Reverse-phase chromatography with C18 or specialized mixed-mode columns provides optimal separation of structural isomers and impurities commonly encountered in halogenated nicotinic acid synthesis.
Mobile phase optimization requires careful selection of organic modifiers and buffer systems to achieve adequate retention and peak resolution [41]. Typical mobile phase compositions employ acetonitrile-methanol mixtures (60:40 ratio) with formic acid (0.2%) and ammonium formate (0.25%) as modifiers to control retention and peak shape. These conditions enable separation of target compounds within 6-minute analysis cycles while maintaining compatibility with mass spectrometry detection.
The chromatographic method development process involves systematic optimization of separation parameters including column temperature (typically 25-40°C), flow rate (0.8-1.2 milliliters per minute), and gradient profiles [37]. Validation studies confirm method precision, accuracy, linearity, and robustness according to international guidelines for pharmaceutical analysis.
Integrated Purification Strategies
Industrial purification protocols integrate multiple separation techniques to achieve target purity specifications while minimizing processing costs [23]. Liquid-liquid extraction systems remove water-soluble impurities and reaction byproducts prior to crystallization, utilizing automated separator systems that enhance process efficiency. Microextraction units remove high-boiling polar solvents and impurities from product streams in continuous processes.
The integrated approach enables processing rates of approximately 0.5 grams per hour for complex heterocyclic compounds while maintaining product purities exceeding 98% [23]. Process analytical technology systems monitor critical quality attributes in real-time, enabling immediate adjustment of purification parameters to maintain product specifications.
| Purification Technique | Purity Achieved | Processing Rate | Applications |
|---|---|---|---|
| Crystallization | 95-98% | High | Bulk Purification |
| High Performance Liquid Chromatography | >99% | Moderate | Final Polishing |
| Liquid-Liquid Extraction | 85-95% | High | Impurity Removal |
| Microextraction | 90-96% | High | Solvent Removal |
Nuclear magnetic resonance spectroscopy provides critical structural information for 5-Bromo-2-chloro-6-morpholinonicotinic acid through both proton and carbon-13 analysis. The compound exhibits characteristic spectroscopic features consistent with its halogenated morpholinonicotinic acid structure [1] [2] [3].
In proton nuclear magnetic resonance analysis, the morpholine ring system displays distinctive patterns with the methylene protons appearing as multiplets in the aliphatic region. The eight protons of the morpholine ring typically appear between 3.5-4.0 parts per million, with the nitrogen-adjacent methylene groups showing characteristic downfield shifts compared to the oxygen-adjacent methylenes [3] [4]. The pyridine aromatic proton appears as a singlet in the aromatic region, typically around 8.4-8.9 parts per million, reflecting the electron-withdrawing effects of both halogen substituents and the carboxylic acid functionality [5] [6].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carboxylic acid group resonating between 165-170 parts per million, characteristic of aromatic carboxylic acids [7] . The aromatic carbons of the pyridine ring appear in the typical aromatic region (120-160 parts per million), with the halogen-bearing carbons showing predictable chemical shifts based on the electronegativity of bromine and chlorine substituents [6] [9].
Infrared spectroscopic analysis demonstrates characteristic absorption bands that confirm the structural features of 5-Bromo-2-chloro-6-morpholinonicotinic acid. The carbonyl stretch of the carboxylic acid group appears as a strong absorption around 1720 wavenumbers, consistent with aromatic carboxylic acids [7] [10]. The morpholine nitrogen-hydrogen stretching vibrations manifest as weak to medium intensity bands in the 3300-3000 wavenumber region, typical of secondary amines in heterocyclic systems [3] [10].
The carbon-nitrogen stretching vibrations associated with the morpholine ring appear as medium intensity bands between 1250-1020 wavenumbers, while aromatic carbon-carbon stretching modes are observed in the 1600-1400 wavenumber region [10] [11]. The presence of halogen substituents influences the fingerprint region, with characteristic aromatic carbon-halogen stretching modes appearing below 1000 wavenumbers [6] [12].
Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 287.00 in positive ionization mode, corresponding to the protonated molecular ion [M+H]+ [1] [2]. The characteristic bromine isotope pattern is clearly observable, with the M+2 peak appearing at approximately 33% intensity relative to the molecular ion peak, confirming the presence of a single bromine atom [13] [14].
Collision cross section measurements using ion mobility spectrometry predict values ranging from 153.6 to 169.4 square angstroms for various adduct ions, providing additional structural confirmation through gas-phase ion conformational analysis [1]. The fragmentation pattern typically shows loss of the carboxylic acid functionality (44 mass units) and morpholine ring fragments, consistent with the proposed structure [13] [7].
Table 1: Spectroscopic Analysis Data for 5-Bromo-2-chloro-6-morpholinonicotinic acid
| Technique | Key Signals/Peaks | Characteristic Features |
|---|---|---|
| Nuclear Magnetic Resonance (1H) | Morpholine CH₂ protons (8H), Pyridine aromatic protons (1H) | Morpholine ring integration pattern |
| Nuclear Magnetic Resonance (13C) | Carbonyl carbon (~165-170 ppm), Aromatic carbons | Pyridine ring carbon signals |
| Infrared Spectroscopy | C=O stretch (~1720 cm⁻¹), N-H stretch (3300-3000 cm⁻¹), C-N stretch (1250-1020 cm⁻¹) | Halogen-substituted aromatic vibrations |
| Mass Spectrometry (ESI-MS) | Molecular ion [M+H]⁺ at m/z 287.00 | Bromine isotope pattern |
| Collision Cross Section | Predicted CCS: 153.6-169.4 Ų | Ion mobility separation |
X-ray crystallographic analysis of 5-Bromo-2-chloro-6-morpholinonicotinic acid reveals important structural parameters that govern its solid-state properties and intermolecular interactions. Based on structural similarities to related morpholinonicotinic acid derivatives and halogenated pyridine compounds, the compound is predicted to crystallize in a monoclinic crystal system [15] [3].
The morpholine ring adopts a chair conformation with the nitrogen and oxygen atoms positioned in a syn configuration relative to the connecting carbon-carbon bonds, similar to other morpholine-containing heterocycles [3] [16]. The nitrogen atom of the morpholine ring typically deviates approximately 0.19 angstroms from the mean plane of the ring, while the oxygen atom shows a deviation of approximately 0.27 angstroms to the opposite side [3].
The pyridine ring maintains planarity with carbon-carbon bond lengths ranging from 1.33 to 1.39 angstroms, characteristic of aromatic systems with delocalized electron density [3] [17]. The carbon-nitrogen bond lengths in the pyridine ring typically measure around 1.335 angstroms, confirming the aromatic character of the heterocycle [3] [17].
The crystal packing is stabilized by various intermolecular interactions including hydrogen bonding, halogen bonding, and van der Waals forces. The carboxylic acid functionality serves as both hydrogen bond donor and acceptor, forming dimeric units through traditional acid-acid hydrogen bonding patterns [15] [18]. The morpholine nitrogen can participate in weak hydrogen bonding interactions with neighboring molecules, contributing to the overall crystal stability [3] [16].
Halogen bonding interactions involving the bromine and chlorine substituents provide additional stabilization to the crystal lattice. The electropositive sigma-hole on the bromine atom can interact with electron-rich regions of neighboring molecules, while the chlorine atom may participate in similar halogen bonding interactions [19] [20].
Table 3: Predicted Crystallographic Data for 5-Bromo-2-chloro-6-morpholinonicotinic acid
| Parameter | Value | Reference/Notes |
|---|---|---|
| Crystal System | Monoclinic (predicted) | Based on similar nicotinic acid derivatives |
| Space Group | P21/c (predicted) | Common for substituted pyridines |
| Cell Parameters a | 9.37 Å (estimated) | Estimated from molecular dimensions |
| Cell Parameters b | 8.03 Å (estimated) | Estimated from molecular dimensions |
| Cell Parameters c | 12.77 Å (estimated) | Estimated from molecular dimensions |
| Beta Angle | 107.8° (estimated) | Typical for monoclinic systems |
| Volume | 914 Ų (estimated) | Calculated from cell parameters |
| Z value | 4 (estimated) | Standard for similar compounds |
| Density (calculated) | 1.65 g/cm³ (estimated) | Calculated from molecular weight and volume |
The melting point of 5-Bromo-2-chloro-6-morpholinonicotinic acid has been experimentally determined to be 168-170°C, indicating substantial thermal stability consistent with its aromatic heterocyclic structure and intermolecular hydrogen bonding network [2] [21]. This melting point falls within the expected range for halogenated nicotinic acid derivatives, where similar compounds such as 5-bromo-6-chloronicotinic acid exhibit melting points of 170-173°C [22] [21].
Thermal gravimetric analysis reveals that the compound maintains structural integrity up to approximately 230°C, with decomposition beginning around 285-290°C [10]. The thermal stability is enhanced by the aromatic character of the pyridine ring and the stabilizing effects of the halogen substituents, which contribute to the overall molecular rigidity [12] [23].
Differential scanning calorimetry measurements confirm the melting point determination and provide additional thermodynamic parameters including enthalpy of fusion. The compound exhibits typical thermal behavior for substituted nicotinic acid derivatives, with a sharp melting endotherm indicating good crystalline order [23] [10].
The solubility profile of 5-Bromo-2-chloro-6-morpholinonicotinic acid reflects the amphiphilic nature of the molecule, containing both hydrophilic and lipophilic structural elements. In dimethyl sulfoxide, the compound demonstrates excellent solubility with concentrations exceeding 10 milligrams per milliliter, attributed to the polar aprotic solvent's ability to solvate both the ionic carboxylic acid group and the morpholine nitrogen [24] .
The predicted octanol-water partition coefficient (LogP) of 1.82 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics while maintaining adequate aqueous solubility for biological applications [4] [24]. This LogP value is consistent with the balance between the hydrophilic carboxylic acid and morpholine functionalities and the lipophilic halogenated pyridine core [11] [24].
In aqueous systems, the compound exhibits pH-dependent solubility behavior due to the ionizable carboxylic acid group (predicted pKa ~3.1) and the basic morpholine nitrogen (predicted pKa ~7.8) [12] [4]. At physiological pH, the compound exists predominantly as a zwitterion, with the carboxylic acid deprotonated and the morpholine nitrogen protonated, enhancing water solubility [11] [24].
At room temperature, 5-Bromo-2-chloro-6-morpholinonicotinic acid exists as a crystalline solid with good storage stability under standard laboratory conditions [2] [21]. The compound should be stored in sealed containers protected from moisture and light to prevent potential hydrolysis or photodegradation [25] [22].
The molecular weight of 287.113 grams per mole places the compound in an optimal range for pharmaceutical applications, satisfying typical drug-like property criteria [2] [4]. The presence of multiple hydrogen bond acceptors (oxygen atoms in morpholine and carboxylic acid) and donors (morpholine nitrogen and carboxylic acid) contributes to favorable interactions with biological targets [24] [16].
Table 2: Thermodynamic Properties of 5-Bromo-2-chloro-6-morpholinonicotinic acid
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 168-170°C | Experimental (DSC) |
| Molecular Weight | 287.113 g/mol | Calculated |
| Solubility (DMSO) | ≥10 mg/mL | Experimental |
| LogP (Octanol-Water) | 1.82 (predicted) | ACD/Labs Prediction |
| pKa (Morpholine N) | 7.8 (predicted) | MarvinSketch |
| Thermal Stability Range | 230-290°C | TGA Analysis |